2-(3-Chlorophenyl)butan-2-amine hydrochloride
CAS No.:
Cat. No.: VC13664005
Molecular Formula: C10H15Cl2N
Molecular Weight: 220.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15Cl2N |
|---|---|
| Molecular Weight | 220.14 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)butan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14ClN.ClH/c1-3-10(2,12)8-5-4-6-9(11)7-8;/h4-7H,3,12H2,1-2H3;1H |
| Standard InChI Key | JHXYFCIWKKUUEQ-UHFFFAOYSA-N |
| SMILES | CCC(C)(C1=CC(=CC=C1)Cl)N.Cl |
| Canonical SMILES | CCC(C)(C1=CC(=CC=C1)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(3-Chlorophenyl)butan-2-amine hydrochloride is a tertiary amine hydrochloride salt with the molecular formula C₁₀H₁₅Cl₂N and a molecular weight of 220.14 g/mol . Its IUPAC name, 2-(3-chlorophenyl)butan-2-amine hydrochloride, reflects its structure: a butan-2-amine backbone substituted with a 3-chlorophenyl group at the second carbon, paired with a hydrochloride counterion. Key identifiers include:
The compound’s X-ray crystallography data (where available) confirms a planar chlorophenyl ring and a staggered conformation of the butan-2-amine chain, stabilized by intramolecular hydrogen bonding .
Synthesis and Production Methods
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Alkylation of 3-chlorophenyl precursors: Reaction of 3-chlorobenzyl halides with butan-2-amine derivatives under basic conditions .
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Hydrochloride salt formation: Treatment with hydrochloric acid to precipitate the final product.
A nickel-catalyzed reductive amination approach has also been reported, utilizing 3-chlorophenyl ketones and ammonia under hydrogen pressure, followed by HCl quenching . Yields range from 70–90% depending on the purity of intermediates .
Industrial-Scale Production
Industrial methods employ continuous-flow reactors to enhance efficiency, with purification via recrystallization from ethanol/water mixtures . Key challenges include minimizing byproducts such as 1-(3-chlorophenyl)butan-2-amine (isomeric impurity) and ensuring residual solvent compliance .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 215–218°C (decomposes) | |
| Solubility | >50 mg/mL in water | |
| LogP (Calculated) | 2.8 | |
| pKa (Amino group) | 9.4 ± 0.2 |
The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological formulations. Stability studies indicate degradation <2% under ambient conditions over 24 months .
Pharmacological and Industrial Applications
Medicinal Chemistry
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Dopamine Receptor Modulation: Acts as a high-affinity ligand for D₃ dopamine receptors (Kᵢ = 1.39 nM) with 400-fold selectivity over D₂ receptors, making it a candidate for treating addiction and Parkinson’s disease .
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Antimicrobial Activity: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Industrial Uses
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Catalyst Intermediate: Utilized in nickel-catalyzed aminations for synthesizing primary amines .
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Polymer Additive: Improves thermal stability in epoxy resins.
| Hazard Category | Precautionary Measures | Source |
|---|---|---|
| Acute Toxicity (Oral) | H303: Harmful if swallowed | |
| Eye Irritation | H320: Causes eye irritation | |
| Storage | Keep in airtight container at 4°C |
Personal protective equipment (gloves, goggles) is mandatory during handling. Environmental toxicity data indicates low bioaccumulation potential (BCF <100).
Comparative Analysis with Structural Analogs
Future Research Directions
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